Acetylacetonato dicarbonylrhodium

Description

Significance of Rhodium Complexes in Organometallic Catalysis

Rhodium, a rare and precious transition metal, holds a position of immense importance in the field of organometallic catalysis. thieme-connect.com Its organometallic complexes have been central to some of the most active areas of research in synthetic organic chemistry for decades. thieme-connect.com The versatility of rhodium allows it to exist in multiple oxidation states, though it is most commonly found in the +1 and +3 states in organometallic compounds. thieme-connect.comwikipedia.org This ability to move between oxidation states, particularly the facile oxidative addition from rhodium(I) to rhodium(III) and the reverse reductive elimination, is the cornerstone of its powerful catalytic activity. thieme-connect.com

Rhodium complexes are instrumental as catalysts in a wide array of crucial organic transformations. thieme-connect.comnumberanalytics.com These include industrial-scale processes such as hydrogenation, hydroformylation, and the Monsanto process for acetic acid synthesis. wikipedia.orgontosight.ai The ligands attached to the rhodium center play a critical role in tuning the catalyst's activity and selectivity, allowing for the synthesis of fine chemicals and pharmaceuticals with high precision. thieme-connect.comnumberanalytics.com The capacity of rhodium to form stable yet reactive complexes with small molecules like carbon monoxide (CO) and hydrogen (H₂) makes it an indispensable tool for facilitating bond formation and molecular rearrangements. numberanalytics.comontosight.ai

Overview of (Acetylacetonato)dicarbonylrhodium(I) as a Catalytic Precursor

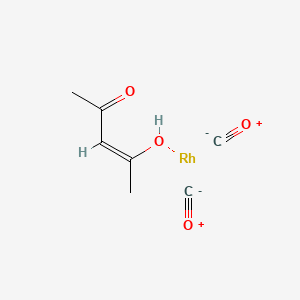

(Acetylacetonato)dicarbonylrhodium(I), with the chemical formula Rh(O₂C₅H₇)(CO)₂, often abbreviated as Rh(acac)(CO)₂, is a versatile and widely used organorhodium compound. wikipedia.orgchemimpex.com It is a dark green, air-stable solid that is soluble in organic solvents like acetone (B3395972) and benzene (B151609), forming yellow solutions. wikipedia.orgalfachemch.com The compound features a central rhodium(I) atom in a square planar geometry, coordinated to a bidentate acetylacetonate (B107027) (acac) ligand and two carbonyl (CO) ligands. wikipedia.org

Its primary role in organic synthesis is that of a catalytic precursor. wikipedia.org This means that while it is stable for storage, it can be readily converted in situ into a catalytically active species by reacting it with other ligands, typically phosphines or phosphites. chemimpex.comgoogle.com This approach is highly valuable as it allows for the rapid generation and screening of a variety of catalysts for a specific transformation. Rh(acac)(CO)₂ is a favored precursor for numerous catalytic reactions, including hydrogenation, carbonylation, and hydroformylation. chemimpex.comsynthesiswithcatalysts.comscbt.com Its applications extend to C-C bond-forming reactions such as the conjugate addition of boronic acids to enones and the 1,4-addition of terminal alkynes to vinyl ketones. synthesiswithcatalysts.comresearchgate.net The compound's stability and reactivity make it a cornerstone for exploring new synthetic methods in the production of fine chemicals and advanced materials. chemimpex.com

Historical Context of (Acetylacetonato)dicarbonylrhodium(I) in Organic Synthesis

The emergence of (Acetylacetonato)dicarbonylrhodium(I) as a significant compound in organometallic chemistry dates back to the mid-1960s. An early, pivotal publication by F. Bonati and G. Wilkinson in 1964 detailed the synthesis and characterization of dicarbonyl-β-diketonato complexes of rhodium(I), including Rh(acac)(CO)₂. wikipedia.org This work laid the foundation for its use in synthesis. The preparation method involves treating rhodium carbonyl chloride with sodium acetylacetonate. wikipedia.org Shortly thereafter, the compound's utility as a starting material was demonstrated. For instance, early literature shows its use as a raw material for synthesizing other important catalytic precursors, such as by reacting it with triphenylphosphine (B44618) to yield acetylacetonato(carbonyl)triphenylphosphine-rhodium(I). google.com These initial studies established Rh(acac)(CO)₂ as a convenient and accessible source of rhodium(I) for generating a wide range of homogeneous catalysts.

Properties of (Acetylacetonato)dicarbonylrhodium(I)

This interactive table summarizes the key physical and chemical properties of the compound.

| Property | Value |

| Chemical Formula | C₇H₇O₄Rh wikipedia.org |

| Molar Mass | 258.03 g·mol⁻¹ wikipedia.org |

| Appearance | Dark green to brown crystalline solid wikipedia.orgalfachemch.com |

| Melting Point | 154–156 °C alfachemch.comsynthesiswithcatalysts.com |

| Solubility | Soluble in acetone and benzene; insoluble in water wikipedia.orgalfachemch.com |

| Molecular Geometry | Square planar wikipedia.org |

| Crystal Structure | Triclinic wikipedia.org |

| CAS Number | 14874-82-9 wikipedia.org |

Selected Catalytic Applications of Rh(acac)(CO)₂ as a Precursor

This table outlines major organic reactions where (Acetylacetonato)dicarbonylrhodium(I) is used as a catalyst precursor.

| Reaction Type | Description |

| Hydroformylation | The addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Rh(acac)(CO)₂ is a precursor for catalysts used in the hydroformylation of olefins like propylene (B89431). synthesiswithcatalysts.comgoogle.com |

| Hydrogenation | The addition of hydrogen across double or triple bonds. It serves as a precursor for catalysts in this fundamental transformation. thieme-connect.comchemimpex.com |

| Carbonylation | The introduction of carbon monoxide into organic molecules. Rh(acac)(CO)₂ is a catalyst for various carbonylation reactions. ontosight.aiscbt.com |

| Conjugate Addition | The 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds. It is used to catalyze the addition of aryl- and alkenylboronic acids to enones. synthesiswithcatalysts.comresearchgate.net |

| Silylformylation | A reaction that introduces both a silyl (B83357) group and a formyl group across a double or triple bond. synthesiswithcatalysts.com |

| Hydroaminomethylation | A process to synthesize amines from olefins, carbon monoxide, and hydrogen, where Rh(acac)(CO)₂-derived catalysts show high regioselectivity. researchgate.net |

| C-H Activation | Used in reactions that involve the cleavage and functionalization of a carbon-hydrogen bond, such as the decarbonylative C-H arylation of 2-aryloxybenzoic acids. researchgate.net |

Established Synthetic Routes for (Acetylacetonato)dicarbonylrhodium(I)

Several reliable methods have been established for the synthesis of (Acetylacetonato)dicarbonylrhodium(I), starting from common rhodium salts.

A primary and widely cited method for synthesizing (Acetylacetonato)dicarbonylrhodium(I) involves the reaction of rhodium carbonyl chloride, [Rh(CO)₂Cl]₂, with sodium acetylacetonate. wikipedia.org The reaction is typically carried out in the presence of a base. wikipedia.org The dimeric rhodium precursor reacts with the acetylacetonate salt, leading to the substitution of the chloride ligands and the formation of the target complex and sodium chloride as a byproduct. wikipedia.org

Reaction Scheme: [(CO)₂RhCl]₂ + 2 Na(C₅H₇O₂) → 2 Rh(C₅H₇O₂)(CO)₂ + 2 NaCl wikipedia.org

This route is foundational and was detailed in early literature on the compound.

An alternative synthetic strategy begins with an aqueous solution of rhodium trichloride (RhCl₃). google.comgoogle.com This method involves a multi-step process designed to produce a high-purity product.

Key Steps:

Precipitation: The aqueous solution of rhodium trichloride is treated with a precipitating agent, causing the rhodium to precipitate out of the solution as a rhodium-containing sediment. google.comgoogle.com

Washing: The resulting sediment is thoroughly washed to reduce the chloride ion content to below 1000 ppm. google.comgoogle.com This step is crucial for improving the catalytic activity of the final product. google.com

Reaction: The purified, rhodium-containing sediment is then dissolved and reacted with acetylacetone under appropriate synthesis conditions to yield (Acetylacetonato)dicarbonylrhodium(I). google.comgoogle.com

This precipitation-based method is advantageous for minimizing chloride impurities and enhancing the synthesis yield. google.com

A one-pot synthesis method has been developed that utilizes rhodium chloride hydrate in an alcoholic solution. google.comgoogle.com This procedure involves bubbling carbon monoxide gas directly into the solution.

The process is characterized by reacting rhodium chloride hydrate in an alcohol, such as methanol or ethanol, with carbon monoxide at temperatures ranging from 60-120 °C for 60-120 minutes. google.comgoogle.com Following this carbonylation step, an acetylacetonate salt (e.g., sodium, lithium, or potassium acetylacetonate) is added to the reaction mixture, which is allowed to react for another 60-90 minutes to form the final product. google.comgoogle.com A patent describing this method reports achieving a yield of 93.9% of a green solid product. google.com

| Parameter | Description |

| Starting Material | Rhodium chloride hydrate (RhCl₃·xH₂O) |

| Solvent | Alcoholic solution (e.g., methanol, ethanol, propanol) |

| Reagents | Carbon monoxide (CO), Acetylacetonate salt |

| Temperature | 60-120 °C |

| Reaction Time | 120-210 minutes (total) |

Interactive Data Table: Parameters for Alcoholic Solution Synthesis

Role of (Acetylacetonato)dicarbonylrhodium(I) as a Precursor to Homogeneous Catalysts

(Acetylacetonato)dicarbonylrhodium(I) is a versatile precursor for the in situ generation of active homogeneous catalysts for numerous organic transformations. wikipedia.orgmdpi.com Its utility lies in the lability of its carbonyl ligands, which can be readily replaced by other ligands, such as phosphines, to form the catalytically active species under reaction conditions.

It is a key starting material for catalysts used in several important industrial and laboratory-scale reactions:

Hydroformylation of olefins: This process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. synthesiswithcatalysts.com

Silylformylation of olefins synthesiswithcatalysts.com

Carbonylative silylcarbo-cyclization in the synthesis of complex molecules. synthesiswithcatalysts.com

Conjugate addition of aryl- and alkenylboronic acids to enones. synthesiswithcatalysts.com

In these applications, the (Acetylacetonato)dicarbonylrhodium(I) complex is typically introduced into the reaction vessel along with other ligands, and the active catalyst is formed under the reaction conditions. mdpi.com For example, in propene hydroformylation, (Acetylacetonato)dicarbonylrhodium(I) can be combined with triphenylphosphine to form the catalyst solution. google.comgoogle.com

Ligand Exchange Chemistry for Derivative Synthesis

The synthesis of derivative rhodium complexes from (Acetylacetonato)dicarbonylrhodium(I) is primarily achieved through ligand exchange reactions. This chemistry is fundamental to its role as a catalyst precursor.

A common and significant reaction is the substitution of one or both of the carbonyl (CO) ligands with phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃). This reaction yields new rhodium(I) complexes where the electronic and steric properties of the metal center are modified by the phosphine ligand, thereby tuning its catalytic activity and selectivity.

For instance, reacting (Acetylacetonato)dicarbonylrhodium(I) with triphenylphosphine can produce acetylacetonato(carbonyl)triphenylphosphine-rhodium(I). A specific synthetic procedure involves dissolving the rhodium complex in heated benzene and then adding a separate benzene solution of triphenylphosphine to induce the substitution. google.com

Density functional theory (DFT) studies have shown that the substitution of PPh₃ for CO occurs in a two-step process. acs.org The reaction is initiated by a nucleophilic attack by the phosphine, which leads to the temporary dissociation of one of the acetylacetonate oxygen atoms. The dissociation of a carbonyl ligand occurs in the second step of the reaction sequence. acs.org

| Reactant 1 | Reactant 2 | Solvent | Product |

| (Acetylacetonato)dicarbonylrhodium(I) | Triphenylphosphine | Benzene | Acetylacetonato(carbonyl)triphenylphosphine-rhodium(I) |

Interactive Data Table: Example of Ligand Exchange Reaction

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8O4Rh |

|---|---|

Molecular Weight |

259.04 g/mol |

IUPAC Name |

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;rhodium |

InChI |

InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |

InChI Key |

GGRQQHADVSXBQN-FGSKAQBVSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh] |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |

Origin of Product |

United States |

Mechanistic Investigations of Catalytic Transformations

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for catalysts derived from Acetylacetonato dicarbonylrhodium(I) has been a subject of extensive research. This complex is a precursor for a variety of catalytic reactions, each with a distinct mechanistic pathway.

Hydroformylation: In the hydroformylation of olefins, Rh(acac)(CO)₂ serves as a source of rhodium that, in the presence of syngas (CO + H₂) and often a phosphine (B1218219) or phosphite (B83602) ligand, generates the active catalyst. synthesiswithcatalysts.com Coordination studies under relevant conditions have shown that the formation of hydridobiscarbonyl rhodium complexes is a key step. researchgate.net The generally accepted mechanism involves the initial formation of a rhodium-hydride species, followed by olefin coordination, insertion into the Rh-H bond to form a rhodium-alkyl intermediate, CO insertion to form a rhodium-acyl species, and finally, hydrogenolysis to release the aldehyde product and regenerate the rhodium-hydride catalyst.

Conjugate Addition Reactions: Acetylacetonato dicarbonylrhodium(I) catalyzes the conjugate addition of aryl- and alkenylboronic acids to enones. alfachemic.comsynthesiswithcatalysts.com The key step in this catalytic cycle is believed to be a transmetalation event between the organoboron reagent and the rhodium(I) complex. researchgate.net

Silylformylation and Carbonylative Silylcarbo-cyclization: The complex is also a precursor for the silylformylation of olefins and the carbonylative silylcarbo-cyclization used in the synthesis of complex molecules like isodomoic acids. alfachemic.comsynthesiswithcatalysts.com These reactions involve the oxidative addition of a silicon-hydrogen or silicon-carbon bond to the rhodium(I) center as a key mechanistic step.

Dehydrogenative Borylation: In the presence of pyridinecarboxaldimine ligands, complexes derived from Rh(acac)(CO)₂ have been shown to catalyze the hydroboration of vinylarenes. nih.gov Mechanistic investigations suggest these reactions proceed primarily through a dehydrogenative borylation mechanism to yield various boronated products. nih.gov

Identification and Characterization of Reactive Intermediates

Identifying the transient species that exist during a catalytic cycle is fundamental to understanding the reaction mechanism. For reactions involving Acetylacetonato dicarbonylrhodium(I), several key reactive intermediates have been identified.

Hydridobiscarbonyl Rhodium Complexes: In hydroformylation reactions, coordination studies have successfully identified hydridobiscarbonyl rhodium complexes of the type [Rh(L)(CO)₂H] (where L is a ligand) as crucial catalytically active species. researchgate.net

Square-Planar Intermediates: Density Functional Theory (DFT) studies on ligand substitution reactions, such as the replacement of a carbonyl ligand with triphenylphosphine (B44618), have shown that the reaction does not proceed via simple dissociation. Instead, the nucleophilic attack by the incoming phosphine leads to the temporary dissociation of one of the acetylacetonato oxygen atoms, forming a transient square-planar intermediate before the carbonyl group is eliminated. acs.org

Rhodium(III) Species: While Rh(acac)(CO)₂ is a rhodium(I) complex, higher oxidation state intermediates can be involved. For instance, the addition of chloroform (B151607) (CHCl₃) to a rhodium(I) complex containing an iminopyridine ligand, derived from the acetylacetonato precursor, resulted in the formation of a stable rhodium(III) complex, trans-Rh(κ²-o-C₆H₄NCHNAr)(CHCl₂)(Cl)(acac). nih.gov This highlights the potential for oxidative addition pathways in certain catalytic cycles.

Electron Transfer Processes and Reaction Kinetics

Kinetic studies have been employed to understand the operational mode of catalytic systems derived from this precursor. researchgate.net Such studies can reveal complex equilibria between the catalytically active species and unusual dormant (reversibly inactivated) species, which can significantly impact the observed reaction rate. researchgate.net

Ligand Effects on Reactivity and Selectivity

The addition of ancillary ligands is a primary strategy for tuning the reactivity and selectivity of catalysts derived from Acetylacetonato dicarbonylrhodium(I). These ligands modulate the steric and electronic properties of the metal center, thereby influencing every step of the catalytic cycle.

The trans influence is a thermodynamic phenomenon that describes the effect of a ligand on the length of the bond trans to it in the ground state of a square-planar complex. dalalinstitute.comlibretexts.org It is distinct from the kinetic trans effect, which relates to the rate of substitution of the ligand positioned trans to another. libretexts.org Both phenomena are critical in understanding substitution reactions at the square-planar Rh(acac)(CO)₂ center.

A Density Functional Theory (DFT) study of the substitution of a carbonyl ligand by triphenylphosphine (PPh₃) in Rh(acac)(CO)₂ provides a clear example. acs.org The study revealed an unexpected reaction course rationalized by the trans influence of the ligands involved. The established order of trans influence is PPh₃ > CO > O(acac). acs.org This means that triphenylphosphine has a stronger bond-weakening effect on the ligand trans to it than a carbonyl ligand does. The initial nucleophilic attack by PPh₃ does not displace a CO ligand directly but instead leads to the formation of an intermediate where an oxygen from the acetylacetonate (B107027) ligand has temporarily dissociated. The CO ligand is only lost in a subsequent step. This pathway is a direct consequence of the relative trans influence of the ligands, which dictates the stability of possible intermediates and the transition states connecting them. acs.org

Table 1: Trans Influence Series This table shows the general order of the thermodynamic trans influence for common ligands, indicating their ability to weaken the bond trans to themselves.

| Stronger Influence | > | Weaker Influence |

|---|---|---|

| H⁻, PR₃, C₂H₄ | > | CO, CN⁻, Cl⁻ |

| Cl⁻, Br⁻, I⁻ | > | O(acac), NH₃, H₂O |

This is a generalized series; the exact position of a ligand can vary slightly depending on the specific complex.

Ancillary ligands exert profound control over catalysis by modifying the steric and electronic environment of the rhodium center.

Steric Effects: Bulky ligands can block certain coordination sites, directing substrates to bind in a specific orientation. This is a key principle in achieving high regioselectivity and stereoselectivity. For example, in rhodium(I) complexes with pyridinecarboxaldimine ligands, changing the aryl substituents on the imine nitrogen from a less bulky group (e.g., 4-methoxyphenyl) to very bulky groups (e.g., 2,6-diisopropylphenyl) significantly alters the geometry and accessibility of the metal center, thereby influencing its catalytic activity. nih.gov

Enantioselectivity and Diastereoselectivity Mechanisms

Achieving high levels of stereocontrol is a central goal in modern catalysis. For catalysts derived from Acetylacetonato dicarbonylrhodium(I), enantioselectivity and diastereoselectivity are typically induced by employing chiral ancillary ligands. rsc.org

The fundamental mechanism for achieving enantioselectivity relies on the creation of a chiral catalytic environment. When a chiral ligand coordinates to the rhodium precursor, it forms a chiral catalyst. The substrate then coordinates to this chiral complex, leading to the formation of two possible diastereomeric transition states. Because these diastereomeric transition states have different energies, one is favored over the other, resulting in the preferential formation of one enantiomeric product.

The specific details of the stereodetermining step depend on the reaction type:

In asymmetric hydrogenation or hydroformylation, the enantioselectivity is often determined during the olefin insertion step into the Rh-H bond or during the hydrogenolysis/reductive elimination step. The chiral ligand's steric and electronic properties dictate the facial selectivity of olefin coordination and the subsequent migratory insertion.

In conjugate addition reactions, the chiral ligand environment can control how the nucleophile and the enone substrate are oriented relative to each other within the coordination sphere of the rhodium atom.

The development of new catalytic transformations often involves detailed mechanistic studies to understand how stereochemical information is transferred from the chiral catalyst to the product. dtu.dk

Chiral Ligand Design and Influence

The enantioselectivity of rhodium-catalyzed reactions is predominantly controlled by the design of chiral ligands that coordinate to the metal center. Acetylacetonato dicarbonylrhodium(I) is a common starting material for the in situ formation of these active catalysts. The design of these ligands, often chiral bisphosphines, is a critical area of research aimed at maximizing the enantiomeric excess (ee) of the desired product. nih.gov

The development of new chiral phosphine ligands is essential for advancing asymmetric catalysis. nih.gov For instance, taking advantage of stereoelectronic effects in ligand design led to the creation of ArcPhos, a conformationally defined, electron-rich, C₂-symmetric, P-chiral bisphosphorus ligand. When combined with a rhodium precursor, the Rh-ArcPhos catalyst demonstrated excellent enantioselectivities and high turnover numbers in the asymmetric hydrogenation of certain aliphatic enamides. nih.gov

The influence of a ligand's structure on catalytic performance can be profound. In the rhodium-catalyzed hydroformylation of styrene, chiral phosphine-phosphite ligands have been studied extensively. acs.org High-pressure NMR and IR spectroscopy revealed that these ligands typically coordinate in an equatorial-apical fashion to the rhodium center. acs.org This specific coordination geometry, combined with the electronic properties of the ligand, dictates the regioselectivity and enantioselectivity of the reaction. A systematic variation of the stereocenters within the ligand structure has shown a significant cooperative effect on the reaction's selectivity. acs.org

Research has also explored the impact of both electronic and steric factors of bisphosphine ligands in rhodium-catalyzed hydroformylation. rsc.org It was found that decreasing the basicity of the phosphine ligand (an electronic effect) led to an increase in enantioselectivity. In the systems studied, electronic features appeared to play a more significant role than steric characteristics in achieving high regioselectivity. rsc.org

Below is a table summarizing the performance of various chiral ligands, often generated from precursors like acetylacetonato dicarbonylrhodium(I), in asymmetric catalysis.

| Chiral Ligand/System | Reaction Type | Substrate Example | Key Finding/Result | Reference |

| Rh-ArcPhos | Asymmetric Hydrogenation | Aliphatic cyclic tetrasubstituted enamides | Excellent enantioselectivities (up to >99% ee) and high turnovers (up to 10,000). | nih.gov |

| Rh-BINAPHOS | Asymmetric Hydroformylation | Olefins with electron-withdrawing groups | Strong preference for branched product with high enantioselectivity. | illinois.edu |

| Rh/(S)-BTFM-Garphos | Hydroformylation | Styrene | Highest enantioselectivity (53% ee) among 12 ligands tested, linked to electron-withdrawing groups. | rsc.org |

| Rh/Chiral Phosphine-Phosphites | Asymmetric Hydroformylation | Styrene | Achieved up to 63% ee and 92% regioselectivity; selectivity depends on the cooperative effect of stereocenters. | acs.org |

| Rh/Diazaphospholane Ligands | Asymmetric Hydroformylation | N-vinyl carboxamides | High enantioselectivity (up to 99% ee) for the synthesis of chiral aldehydes. | researchgate.net |

Non-Covalent Ligand-Substrate Interactions

Beyond the direct covalent bonds between the rhodium center and the chiral ligand, non-covalent interactions (NCIs) play a crucial, often decisive, role in achieving high levels of stereocontrol. nih.gov These weaker forces, such as hydrogen bonding and π-stacking, can pre-organize the substrate within the catalyst's chiral environment, stabilizing the transition state that leads to the major enantiomer. academie-sciences.frrsc.org

Supramolecular strategies have emerged as powerful tools to control selectivity in rhodium-catalyzed reactions. acs.org By designing ligands that incorporate functional groups capable of forming specific non-covalent interactions with the substrate, researchers can exert a higher degree of control over the catalytic process. For example, in rhodium-catalyzed hydrogenation, hydrogen bonds between the catalyst and a hydroxyl-containing substrate were shown to be crucial for the reaction mechanism. acs.org Detailed kinetic and spectroscopic analysis confirmed that these hydrogen bonds stabilize the catalyst-substrate complex, influencing both the rate and selectivity of the reaction. acs.orgnih.gov

The type of NCI can dictate different aspects of selectivity. Recent mechanistic studies on rhodium-catalyzed reactions have highlighted the importance of specific interactions for controlling regio- and geometric selectivity. acs.org For instance, C–H···π interactions were found to be responsible for the formation of E-alkenes, while C–H···O interactions in a different ligand system led exclusively to Z-alkenes. acs.org Similarly, π-stacking interactions between a catalyst-bound ligand and the substrate can be a key element of stereocontrol. acs.org In some systems, these interactions are used to immobilize the chiral catalyst on a support like carbon nanotubes. academie-sciences.fr

The following table details examples of non-covalent interactions and their impact on rhodium-catalyzed reactions.

| Type of Non-Covalent Interaction | Catalytic System/Reaction | Effect | Reference |

| Hydrogen Bonding | Rh-catalyzed Asymmetric Hydrogenation | Crucial for rate and selectivity; stabilizes catalyst-substrate adduct. | acs.orgnih.gov |

| Supramolecular Bidentate Ligands | Rh-catalyzed Hydroformylation | Controls regioselectivity through substrate preorganization via hydrogen bonds or metal-ligand coordination. | acs.org |

| C–H···π and C–H···O Interactions | Rh-catalyzed Synthesis of Dihydrothiophenes | Controls regio- and Z/E-geometric selectivity. | acs.org |

| π-Stacking | Rh-catalyzed Asymmetric Hydroformylation | Used to immobilize catalyst on carbon supports; influences product selectivity. | academie-sciences.fr |

| Ion Pair Interaction | Rh-catalyzed Asymmetric Hydrogenation | A novel ferrocenyl bisphosphorus ligand achieves high enantioselectivity through noncovalent ion pair interactions. | thieme-connect.com |

Stereoelectronic Maps for Enantiopreferences

The prediction and rationalization of enantioselectivity in catalysis is a major goal, moving the field from empirical screening to rational catalyst design. nih.gov This is often achieved by considering the stereoelectronic properties of the catalyst-substrate complex. Stereoelectronic effects are the combined influence of steric and electronic properties on the structure, reactivity, and selectivity of a chemical reaction. nih.gov Computational methods, particularly density functional theory (DFT), are increasingly used to create what can be considered "stereoelectronic maps" that model the transition states of a reaction. nih.govnih.gov

These computational models allow for the screening of virtual ligand libraries and the prediction of enantioselectivity before undertaking extensive experimental work. nih.gov A computational toolkit named AARON (An Automated Reaction Optimizer for New catalysts) has been developed to automate the DFT-based screening of chiral ligands for transition-metal-catalyzed reactions, including the rhodium-catalyzed asymmetric hydrogenation of enamides. nih.gov Such tools can accurately predict experimental outcomes and guide the design of new, more effective ligands. nih.govnih.gov

Mechanistic studies often combine experimental data with computational simulations to elucidate the origin of selectivity. In the rhodium-catalyzed intramolecular hydroacylation of ketones, DFT calculations supported experimental findings that the ketone insertion step was rate-limiting. nih.gov The calculations also revealed an unexpected electronic interaction in the transition state and provided a model to rationalize the observed enantioselectivity based on the geometry of the catalyst-substrate complex. nih.gov

The balance between steric and electronic effects is delicate and crucial. In a study on rhodium-catalyzed hydroformylation with various bisphosphine ligands, it was concluded that electronic factors (phosphine basicity) had a more pronounced impact on enantioselectivity than steric parameters for the specific substrates studied. rsc.org In contrast, for the asymmetric hydrogenation of bulky enamides, the development of ligands with deep, well-defined chiral pockets (a steric feature) that also possess favorable electronic properties was key to achieving high stereoselectivity. researchgate.net These findings underscore that a holistic view of stereoelectronic effects is necessary for successful catalyst design.

The table below provides examples of how stereoelectronic effects and computational models are used to understand enantioselectivity.

| Approach/Concept | Catalytic System/Reaction | Finding/Application | Reference |

| DFT-based Screening (AARON toolkit) | Rh-catalyzed Asymmetric Hydrogenation | Automation of ligand screening to predict enantioselectivity and guide new ligand design. | nih.gov |

| Stereoelectronic Ligand Design | Rh-catalyzed Asymmetric Hydrogenation | Development of the electron-rich ArcPhos ligand, leading to high enantioselectivity for challenging substrates. | nih.gov |

| Kinetic and DFT Studies | Rh-catalyzed Intramolecular Hydroacylation | Identified the turnover-limiting step and proposed a geometric model based on the transition state to explain enantioinduction. | nih.gov |

| Comparative Ligand Study | Rh-catalyzed Hydroformylation | Showed that decreasing phosphine basicity (electronic effect) increased enantioselectivity more significantly than altering steric bulk. | rsc.org |

| Molecular Mechanics (Q2MM) | Rh-catalyzed Hydrogenation of Enamides | Development of new parameters for initial computational screening of chiral ligand libraries, with predictions matching experimental data. | nih.gov |

Diverse Catalytic Applications

General Carbonylation Reactions

Acetylacetonato dicarbonylrhodium(I), with the formula Rh(O₂C₅H₇)(CO)₂, serves as a significant catalyst and precursor for various carbonylation reactions. rhodiummaster.comwikipedia.org It is utilized in the in-situ formation of fluorous-soluble hydroformylation catalysts, which are of interest in molecular engineering. rhodiummaster.comalfachemch.com The compound's catalytic activity extends to several specific carbonylation processes, including:

Hydroformylation of olefins : This process involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. synthesiswithcatalysts.com

Silylformylation of olefins : A related reaction where a silylformyl group is added. synthesiswithcatalysts.com

Carbonylative silylcarbocyclization : This reaction is employed in the synthesis of complex organic molecules like isodomoic acids. synthesiswithcatalysts.com

The versatility of Acetylacetonato dicarbonylrhodium(I) also includes its use as a catalyst for conjugate additions to enones and for the reduction of aromatic nitro compounds. rhodiummaster.com

Hydrogenation Reactions

Acetylacetonato dicarbonylrhodium(I) and its derivatives are active in various hydrogenation reactions, which are fundamental processes in organic synthesis. rhodiummaster.comwikipedia.org These reactions involve the addition of hydrogen (H₂) across double or triple bonds in a molecule.

Catalytic Hydrogenation of Unsaturated Compounds

Rhodium-based catalysts are well-regarded for their ability to catalyze the hydrogenation of unsaturated compounds. Specifically, rhodium complexes can be used for the selective hydrogenation of the C=C double bond in α,β-unsaturated carbonyl compounds, such as enones and α,β-unsaturated esters. chemistryviews.org This selectivity is crucial as it allows for the reduction of a specific double bond while leaving other functional groups, like the carbonyl group, intact. chemistryviews.org

Research has shown that certain rhodium hydride catalysts can effectively hydrogenate a variety of α,β-unsaturated carbonyl compounds with high chemoselectivity and in good to excellent yields, tolerating a range of functional groups. chemistryviews.org This makes the catalytic system useful for complex syntheses, including potential late-stage reductions in the preparation of pharmaceutically active compounds. chemistryviews.org The challenge in these reactions often lies in overcoming steric hindrance and ensuring functional group tolerance, which rhodium catalysts can effectively address. chemistryviews.org

Asymmetric Hydrogenation

Asymmetric hydrogenation is a reaction that selectively produces one of two possible enantiomers of a chiral product. wikipedia.org While rhodium complexes, in general, are widely used for this purpose, particularly with chiral ligands, the direct application of Acetylacetonato dicarbonylrhodium(I) as the primary chiral catalyst is less common. nih.gov It typically serves as a precursor, where the acetylacetonate (B107027) and carbonyl ligands are replaced by chiral phosphine (B1218219) ligands to generate the active asymmetric catalyst. acs.org

For instance, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds has been achieved with high yields and excellent enantioselectivities using a rhodium catalyst paired with a specific chiral bisphosphine-thiourea ligand. rsc.org This highlights the importance of the ligand in directing the stereochemical outcome of the reaction. rsc.org Similarly, rhodium complexes are predominant catalysts for the asymmetric hydrogenation of unsaturated carboxylic acids, though often requiring specific chiral monodentate or bidentate phosphorus ligands to be effective. nih.gov

C-H Activation Reactions

The functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov Rhodium complexes, including those derived from Acetylacetonato dicarbonylrhodium(I), play a significant role in this area, often utilizing a directing group on the substrate to achieve high selectivity. nih.gov

The general mechanism involves the coordination of the rhodium catalyst to a heteroatom of the directing group, followed by the activation of a nearby C-H bond to form a metallacyclic intermediate. nih.gov This intermediate can then react with other molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Alkane C-H Activation

Rhodium(II) complexes are known to facilitate C-H insertion reactions, which are distinct from C-H activation that proceeds via oxidative addition. caltech.edu In these reactions, a rhodium carbenoid intermediate is generated, which can then insert into an alkane C-H bond without the metal atom directly interacting with the bond through oxidative addition. caltech.edu This type of reaction is unique due to the low polarity of C-H bonds. caltech.edu

Enantiotopic C-H Activation

Rhodium(III) catalysts have been successfully employed in enantiotopic C-H activation, enabling the synthesis of P-chiral cyclic phosphinamides. americanelements.com This process involves the selective activation of one of two prochiral C-H bonds, leading to the formation of a chiral product. The use of a chiral rhodium complex allows for the differentiation between these two C-H bonds, resulting in an enantioselective transformation. americanelements.com

Carbon-Carbon Bond Formation and Related Reactions

The catalytic prowess of acetylacetonato dicarbonylrhodium(I) is particularly evident in its ability to facilitate the construction of carbon-carbon bonds through various reaction manifolds. These reactions are fundamental in the synthesis of complex organic molecules and natural products.

Rhodium-catalyzed conjugate addition reactions have emerged as a powerful method for the formation of carbon-carbon bonds. nih.gov Acetylacetonato dicarbonylrhodium(I) has been identified as a competent catalyst precursor for the 1,4-addition of organoboron reagents, such as aryl- and alkenylboronic acids, to α,β-unsaturated carbonyl compounds. nih.gov These reactions are advantageous as they can often be performed in aqueous solvent mixtures and with low catalyst loadings. nih.gov

The reaction of aryl- and alkenylboronic acids with enones, catalyzed by a rhodium(I) complex derived from Rh(acac)(CO)₂, proceeds efficiently to yield β-substituted carbonyl compounds. For instance, the addition of phenylboronic acid to 2-cyclohexenone can be achieved in high yield. nih.gov The choice of rhodium precursor can influence the reaction's effectiveness, with some studies indicating that bis(ethylene)rhodium complexes might be more effective than dicarbonyl complexes for certain asymmetric additions due to the easier displacement of ethylene (B1197577) ligands by chiral phosphines. nih.gov Nevertheless, Rh(acac)(CO)₂ remains a widely used and effective catalyst precursor for these transformations. researchgate.net

| Enone/Enoate | Boronic Acid | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Cyclohexenone | Phenylboronic acid | Rh(acac)(CO)₂ / dppb | Cyclohexane/H₂O | 50 | Low | nih.gov |

| 2-Cyclohexenone | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-binap | Dioxane/H₂O | 100 | 64 | nih.gov |

| α-Methylene-β-lactone | Phenylboronic acid | [Rh(cod)Cl]₂ | Dioxane/H₂O | 60 | High | nih.gov |

| tert-Butyl crotonate | Phenylboronic acid | Rh(I)-diene complex | - | - | High | rsc.org |

This table presents a selection of rhodium-catalyzed conjugate addition reactions. Conditions and yields can vary based on the specific rhodium precursor and ligands used.

Silylcarbocyclization (SiCaC) is a powerful reaction that allows for the construction of functionalized carbocyclic rings. Acetylacetonato dicarbonylrhodium(I) has been demonstrated to be an effective catalyst for the SiCaC of 1,6-enynes with hydrosilanes. nih.govprinceton.edu This reaction proceeds under an ambient atmosphere of carbon monoxide or nitrogen to produce silylmethylidene-substituted cyclopentanes in excellent yields. nih.govprinceton.edu

The versatility of this method is highlighted by its applicability to both carbon- and heteroatom-tethered 1,6-enynes, as well as its extension to the formation of six-membered rings from 1,7-enynes. nih.govprinceton.edu The resulting functionalized cyclic compounds are valuable intermediates for the synthesis of a variety of natural and unnatural products. nih.govprinceton.edu

| 1,6-Enyne Substrate | Hydrosilane | Catalyst | Atmosphere | Product | Yield (%) | Ref. |

| N-Allyl-N-(prop-2-ynyl)tosylamide | Triethylsilane | Rh(acac)(CO)₂ | CO | 1-Tosyl-3-methyl-4-(triethylsilylmethylidene)pyrrolidine | 95 | nih.govprinceton.edu |

| Diethyl diallylmalonate | Triethylsilane | Rh(acac)(CO)₂ | CO | Diethyl 3-methyl-4-(triethylsilylmethylidene)cyclopentane-1,1-dicarboxylate | 98 | nih.govprinceton.edu |

| O-Allyl-O-(prop-2-ynyl) ether | Triethylsilane | Rh(acac)(CO)₂ | N₂ | 3-Methyl-4-(triethylsilylmethylidene)tetrahydrofuran | 96 | nih.govprinceton.edu |

This table showcases the efficiency of Rh(acac)(CO)₂ in catalyzing silylcarbocyclization reactions of various 1,6-enynes.

Acetylacetonato dicarbonylrhodium(I) is also utilized as a catalyst for carbamoylstannation reactions. researchgate.net This transformation involves the addition of a carbamoyl (B1232498) group and a stannyl (B1234572) group across a carbon-carbon multiple bond, typically an alkyne. This reaction provides a direct route to α-stannyl-α,β-unsaturated amides, which are versatile synthetic intermediates. While detailed mechanistic studies and extensive examples specifically employing Rh(acac)(CO)₂ are not as widespread in readily available literature as for other reactions, its application in this area is recognized.

While the Heck reaction is most famously catalyzed by palladium complexes, rhodium catalysts have also been shown to be effective for Heck-type transformations. These reactions typically involve the coupling of an aryl or vinyl halide (or triflate) with an alkene to form a substituted alkene. Rhodium-catalyzed versions often utilize organoboron reagents, such as potassium aryltrifluoroborates, as the arylating agent, and can sometimes be performed in the absence of a base.

A proposed mechanism for the rhodium-catalyzed Heck-type reaction involves the transmetalation of the organoboron reagent to a rhodium(I) species, followed by insertion of the alkene into the aryl-rhodium bond, and subsequent β-hydride elimination to afford the product and regenerate the active catalyst. Although specific reports detailing the use of acetylacetonato dicarbonylrhodium(I) in the classical Heck reaction are less common, the broader capability of rhodium complexes in this type of C-C bond formation is well-documented. For instance, rhodium(III) complexes have been used in intramolecular Heck-type reactions directed by carboxylic acids. princeton.edu

| Arylating Agent | Alkene | Catalyst System | Conditions | Product Type | Ref. |

| Potassium aryltrifluoroborates | Activated alkenes | Rhodium(I) complexes | Base-free, with acetone (B3395972) as oxidant | Substituted alkenes | |

| Aryl halides | Alkenes | Rhodium(0) complexes | - | Substituted alkenes | |

| Intramolecular carboxylic acid | Tethered alkene | Rhodium(III) complexes | With Cu(OAc)₂ as oxidant | Dihydrobenzofurans, etc. | princeton.edu |

This table provides an overview of various rhodium-catalyzed Heck-type cross-coupling reactions.

Rhodium catalysts, including those derived from acetylacetonato dicarbonylrhodium(I), are proficient in mediating various cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.

[2+2+2] Cycloadditions: These reactions involve the combination of three unsaturated components, such as alkynes and alkenes, to form a six-membered ring. Rhodium(I) complexes have been successfully employed to catalyze the [2+2+2] cycloaddition of 1,6-enynes with alkynes, leading to the formation of bicyclic dienes. Furthermore, rhodium-catalyzed [2+2+2] cycloadditions of alkenyl isocyanates with alkynes have been developed to synthesize indolizinone and quinolizinone scaffolds.

[4+2] Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. Cationic rhodium(I) species have been shown to efficiently catalyze intramolecular [4+2] cycloadditions of diene-yne compounds, particularly in fluorinated alcohol solvents. These reactions provide access to bicyclic structures containing a six-membered ring.

| Reaction Type | Substrates | Catalyst System | Product Type | Ref. |

| [2+2+2] Carbocyclization | 1,6-enynes and unsymmetrical alkynes | Rhodium(I) with chiral ligands | Bicyclohexadienes | |

| [2+2+2] Cycloaddition | Alkenyl isocyanates and alkynes | [Rh(ethylene)₂Cl]₂ / P(4-OMe-C₆H₄)₃ | Indolizinones and quinolizinones | |

| [4+2] Cycloaddition | Ester-tethered 1,3-diene-8-yne derivatives | [Rh(COD)Cl]₂ / AgSbF₆ | Bicyclic esters |

This table summarizes the utility of rhodium catalysts in various cycloaddition reactions.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to increasing molecular complexity. Chiral rhodium(III) complexes have been successfully utilized to catalyze highly enantioselective cascade Michael-alkylation reactions. For example, the reaction of α,β-unsaturated 2-acyl imidazoles with 2-bromomalonates, catalyzed by a chiral rhodium(III) complex, affords multisubstituted cyclopropanes in high yields and with excellent enantioselectivity. This methodology has proven to be robust, even on a gram scale, and can be applied to the synthesis of more complex structures like bis-cyclopropane scaffolds. While this example uses a Rh(III) catalyst, it demonstrates the potential of rhodium-based systems in orchestrating complex cascade transformations.

Reduction of Aromatic Nitro Compounds

Acetylacetonato dicarbonylrhodium(I) is an effective catalyst for the reduction of aromatic nitro compounds, a critical transformation in industrial chemistry for the production of anilines and other nitrogen-containing intermediates. nanochemazone.caresearchgate.net This process is often carried out as a reductive carbonylation, where carbon monoxide serves as the reducing agent in the presence of an alcohol, leading to the formation of carbamates. researchgate.netionike.com These carbamates can be further processed to yield isocyanates through non-phosgene routes, offering a more environmentally benign alternative to traditional methods. researchgate.netionike.com

The catalytic system often involves the rhodium complex, sometimes in conjunction with co-catalysts or specific ligands, to enhance activity and selectivity. researchgate.net For instance, the reductive carbonylation of nitrobenzene (B124822) to produce methyl N-phenylcarbamate can be achieved using a [Rh(acac)(CO)₂]-based system. researchgate.net Research has shown that additives like 2-hydroxypyridine (B17775) can significantly promote the reaction rate. researchgate.net The reaction conditions, such as temperature, pressure of carbon monoxide, and solvent, are crucial parameters that influence the conversion of the nitro compound and the selectivity towards the desired product. nih.gov While palladium-based catalysts are often cited for this transformation, rhodium systems featuring Rh(acac)(CO)₂ provide an important alternative. ionike.combeilstein-journals.org

| Substrate | Catalyst System | Conditions | Product | Conversion/Yield | Reference |

| Nitrobenzene | [PPN][Rh(CO)₄] / 2-hydroxypyridine | Methanol, CO | Methyl N-phenylcarbamate | Promoter effect observed | researchgate.net |

| Iodobenzene | Rh(acac)(CO)₂ / PPh₃ | 90 °C, 5 bar CO, 5 bar H₂, Et₃N, DMA | Benzaldehyde | 21% Yield | beilstein-journals.org |

| Nitrobenzene | Pd(phen)Cl₂ / BAcImPF₆ | 150 °C, 6 MPa CO, Methanol | Methyl N-phenylcarbamate | >90% Conversion & Selectivity | ionike.com |

Table 1: Examples of Reductive Carbonylation and Related Reactions. Note: This table includes a palladium-catalyzed example for comparative context on reaction conditions.

Polymerization Catalysis

In the field of polymer chemistry, acetylacetonato dicarbonylrhodium(I) and its derivatives have been identified as effective catalysts for polymerization reactions, particularly for alkynes. One notable application is the polymerization of phenylacetylene. Research has demonstrated that rhodium catalysts can efficiently polymerize phenylacetylene. A related complex, [(nbd)Rh(acac)] (where nbd is norbornadiene), has shown significantly higher polymerization rates in compressed carbon dioxide (CO₂) compared to conventional organic solvents like tetrahydrofuran (B95107) (THF) or hexane (B92381).

The use of compressed CO₂ as a reaction medium not only presents ecological benefits but also influences the reaction's outcome. The resulting poly(phenylacetylene) consists of a mixture of THF-soluble, predominantly cis-transoidal polymer, and THF-insoluble, mainly cis-cisoidal species. While the polymerization rate is enhanced in CO₂, the molecular weight and stereoregularity of the soluble polymer fraction remain comparable to those obtained in traditional solvents. This highlights the potential of tuning reaction media to improve catalyst performance and reaction efficiency in rhodium-catalyzed polymerizations.

Oxidation and Reduction Reactions

The catalytic activity of acetylacetonato dicarbonylrhodium(I) is most prominently featured in reduction and carbonylation reactions. nanochemazone.casamaterials.com As detailed in section 4.6, its role in the reductive carbonylation of nitroaromatics is a key application. nanochemazone.ca Beyond this, Rh(acac)(CO)₂ serves as a precursor for catalysts in hydrogenation reactions. nanochemazone.caresearchgate.net For example, it can be used to generate rhodium nanoparticles that are active for hydrogenation processes. researchgate.net The complex itself, often in combination with phosphine or phosphite (B83602) ligands, forms the basis for catalyst systems used in hydroformylation, which involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond. worktribe.comresearchgate.net

While its utility in reductions is well-established, its application in oxidation catalysis is less common. The complex is primarily employed in reactions where it facilitates reductive transformations or the addition of CO moieties. For instance, Rh(acac)(CO)₂ catalyzes the intramolecular silylformylation of alkynes, a process involving the addition of both a silyl (B83357) group and a formyl group, which is fundamentally a reductive functionalization. mdpi.com Research into its broader applications in direct oxidation reactions is not as extensive as its role in reductive catalysis.

Catalysis in Flow Chemistry Systems

The integration of homogeneous catalysts like acetylacetonato dicarbonylrhodium(I) into continuous flow systems offers significant advantages for industrial processes, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and catalyst recycling. Rh(acac)(CO)₂ is a relevant precatalyst for such systems, particularly in reactions like hydroformylation. google.comgoogle.com

In a flow setup, a solution of the substrate is mixed with a pressurized stream of reagents (e.g., syngas) and passed through a heated reactor containing the dissolved catalyst. researchgate.net The efficiency of these systems is highly dependent on optimizing parameters such as temperature, pressure, flow rate, and the concentration of both the catalyst and any co-ligands. researchgate.net For example, in the hydroformylation of 1-hexene (B165129), the speciation of the active rhodium-hydrido-phosphite catalyst derived from Rh(acac)(CO)₂ can be monitored in real-time using operando FlowNMR spectroscopy, allowing for precise control and understanding of the catalytic cycle under process conditions. researchgate.net

A major challenge in homogeneous catalysis is the separation and recycling of the valuable metal catalyst from the product stream. ebin.pub In the context of flow chemistry, several strategies are employed. One effective method is the Supported Ionic Liquid Phase (SILP) concept, where the rhodium catalyst is dissolved in a thin layer of an ionic liquid coated onto a solid support. google.com This confines the catalyst to the reactor, allowing the organic product phase to flow through continuously.

Another approach involves liquid-liquid biphasic systems, where the catalyst resides in a polar solvent (like an ionic liquid or water) that is immiscible with the nonpolar solvent carrying the substrates and products. worktribe.comebin.pub The phases are separated post-reaction, enabling the catalyst phase to be retained and reused. For Rh(acac)(CO)₂-based systems, the addition of specific phosphine ligands can enhance the catalyst's solubility in the polar phase, minimizing leaching. worktribe.com Furthermore, the stability of certain complexes, such as [(alkanox)Rh(acac)], can be exploited for post-catalytic rhodium recovery through the simple addition of 2,4-pentanedione. researchgate.net

Catalyst deactivation is a critical issue in continuous flow processes, impacting long-term stability and economic viability. For rhodium catalysts derived from Rh(acac)(CO)₂, deactivation can occur through several pathways. One common issue in hydroformylation is the formation of inactive rhodium clusters. researchgate.net For instance, under conditions with a low ligand-to-rhodium ratio, the active hydrido-rhodium species can convert into inactive clusters like [Rh₆(CO)₁₆]. researchgate.net Maintaining a sufficient excess of the phosphite or phosphine ligand is crucial to prevent this deactivation pathway. researchgate.net

In some systems, catalyst deactivation can also be linked to ligand degradation or the formation of stable, inactive rhodium complexes. In nanoreactor systems using polymer-encapsulated rhodium catalysts, migration of the metal can occur. For example, under basic conditions, the formation of species like polymer-anchored [Rh(OH)(CO)(TPP)₂] can lead to inter-particle coupling and a loss of catalytic activity. researchgate.net Understanding these deactivation mechanisms is essential for designing more robust and long-lasting catalytic systems for continuous flow applications.

Spectroscopic and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a primary tool for characterizing Rh(acac)(CO)₂, owing to the strong IR absorption of its two terminal carbonyl (CO) ligands. researchgate.net The positions of these stretching bands are sensitive to the electronic environment of the rhodium center and provide a window into the molecule's bonding and dynamics.

Acetylacetonato dicarbonylrhodium(I) exhibits two distinct carbonyl stretching vibrations in its IR spectrum, corresponding to the symmetric (νₛ) and asymmetric (νₐₛ) stretching modes. These bands are intense and well-separated from other vibrational modes of the molecule. researchgate.net The precise frequencies of these modes are influenced by the solvent environment.

Computational studies using density functional theory (DFT) have been employed to calculate these vibrational frequencies, and scaling factors are often applied to better match the experimental data. For instance, calculations at the BP86/def2-TZVP level of theory show excellent agreement with experimental values. researchgate.net

| Solvent | Symmetric C≡O Stretch (νₛ) (cm⁻¹) | Asymmetric C≡O Stretch (νₐₛ) (cm⁻¹) | Reference |

|---|---|---|---|

| Hexane (B92381) | 2083 | 2014 | nih.govaip.orgaip.org |

| (Experimental, unspecified solvent) | 2086 | 2016 | researchgate.net |

Time-resolved infrared spectroscopy has provided profound insights into the vibrational dynamics of the carbonyl stretches in Rh(acac)(CO)₂. These studies measure the rates of processes like population relaxation and dephasing, which describe how the vibrations lose energy and phase coherence.

In a study conducted in hexane, the population transfer timescale from the symmetric to the asymmetric stretch was determined to be 3 picoseconds (ps). nih.govaip.org Vibrational dephasing, which arises from the interactions between the molecule and its solvent environment, occurs on a much faster timescale. The decay of the vibrational echo for the asymmetric CO stretch mode has been measured, yielding a homogeneous line width that reflects the dephasing processes. researchgate.net In dibutyl phthalate (B1215562) glass at low temperatures, the vibrational echo decay was found to be a single exponential with a decay constant of 23.8 ps, corresponding to a homogeneous line width of 0.11 cm⁻¹. researchgate.net

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides a much more detailed picture of the vibrational landscape than linear IR spectroscopy. It is an ultrafast IR analog of 2D NMR and can probe molecular dynamics on femtosecond to picosecond timescales. nih.gov For Rh(acac)(CO)₂, 2D-IR has been instrumental in mapping the couplings and energy transfer pathways between the symmetric and asymmetric CO stretching modes. nih.govnih.gov A 2D-IR spectrum is a correlation map that plots the pump frequency against the probe frequency, revealing cross-peaks that indicate coupling between different vibrational modes. nih.gov

2D-IR spectroscopy directly probes the quantum coherence generated by an ultrafast laser pulse. The technique can distinguish between population and coherence transfer pathways. nih.gov Coherent dynamics, such as quantum beats arising from the frequency difference between the symmetric and asymmetric modes, manifest as oscillations in the 2D-IR spectra. nih.gov The evolution of the 2D-IR spectrum as a function of a waiting time (the delay between pump and probe pulses) allows for the direct observation of spectral diffusion, which is the result of the vibrational frequencies fluctuating due to environmental dynamics. This provides a detailed measurement of the dephasing processes. nih.gov

Coherence transfer is a specific relaxation pathway where a coherent superposition of two quantum states is transferred to another coherent superposition. nih.govnih.gov In Rh(acac)(CO)₂, this involves the transfer of coherence between the symmetric and asymmetric CO stretching modes. This phenomenon can give rise to extra relaxation-induced peaks in the 2D-IR spectrum. nih.govaip.org

The significance of this pathway in Rh(acac)(CO)₂ has been a subject of detailed study. One investigation using Fourier-transform 2D-IR spectroscopy in hexane identified a coherence transfer time of 350 femtoseconds (fs) from the symmetric to the asymmetric stretch. nih.govaip.org This transfer is thought to arise from the mutual interaction of the CO stretches with dark states, reflecting the d-π* back-bonding of the rhodium center. nih.govaip.org

However, other studies using pulse-shaping techniques in 2D-IR spectroscopy have been able to suppress quantum beat and coherence transfer pathways. nih.gov By comparing spectra obtained with and without these shaped pulses, it was demonstrated that coherence transfer does not play a significant role in the 2D-IR spectrum of Rh(acac)(CO)₂ under those experimental conditions. nih.gov This highlights the complexity of these dynamics and the influence of the specific experimental methodology on the observed results.

Vibrational echo spectroscopy is a key technique within the 2D-IR framework used to separate homogeneous and inhomogeneous broadening and to study vibrational dephasing. In spectrally resolved ultrafast vibrational echo experiments on Rh(acac)(CO)₂, the resulting 2D spectra show features that reflect the 0-1 (fundamental), 1-2 (hot band), and combination band transitions of the symmetric and asymmetric CO stretching modes. researchgate.net

The data from these experiments exhibit oscillations, which are a form of quantum beats. These beats arise from the frequency difference between the symmetric and asymmetric modes, as well as from the anharmonicities of these modes. researchgate.net The ability to spectrally resolve the vibrational echo signal allows for the independent measurement of dephasing for the fundamental (0-1) and excited-state (1-2) transitions, providing a more complete picture of the vibrational dynamics. researchgate.net

Two-Dimensional Infrared (2D-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Acetylacetonato dicarbonylrhodium(I) in solution and in the solid state. Studies have focused on both ¹H and ¹³C nuclei to probe the acetylacetonate (B107027) (acac) ligand and the carbonyl groups.

In solution (CDCl₃), the molecule exhibits C₂ᵥ symmetry, leading to a simplified ¹³C NMR spectrum. longdom.org However, in the solid state, this symmetry is lost due to crystal packing effects, resulting in a more complex spectrum where all seven carbon atoms become non-equivalent. longdom.orgresearchgate.net This loss of symmetry in the crystalline form is supported by both solid-state NMR and infrared spectroscopy data. longdom.org

A detailed study of the ¹³C NMR spectrum in CDCl₃ solution provided the following assignments, showing characteristic coupling to the ¹⁰³Rh nucleus (I = 1/2). longdom.org

Interactive Data Table: ¹³C NMR Data for Acetylacetonato dicarbonylrhodium(I) in CDCl₃

| Assigned Group | Chemical Shift (δ) [ppm] | ¹J(¹⁰³Rh-¹³C) [Hz] |

| Carbonyl (CO) | 183.8 | 73.0 |

| Acetylacetonate (CO) | 187.4 | ~1 |

| Acetylacetonate (CH) | 101.8 | 2.6 |

| Acetylacetonate (CH₃) | 27.1 | 1.1 |

In the solid state, Magic Angle Spinning (MAS) ¹³C NMR spectroscopy reveals the inequivalence of the two carbonyl ligands and the two halves of the acetylacetonate ligand. longdom.orgresearchgate.net The spectrum shows two distinct doublets for the carbonyl carbons and separate signals for each of the methyl and carbonyl carbons of the acac ligand, confirming the loss of the C₂ᵥ symmetry plane in the crystal lattice. longdom.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of Acetylacetonato dicarbonylrhodium(I) are evident from its appearance. The compound is a dark green solid, which dissolves in solvents like acetone (B3395972) and benzene (B151609) to produce yellow solutions. wikipedia.org This color indicates significant absorption in the violet-blue region of the visible spectrum. The photochemistry of the compound has been studied using UV photolysis, which initiates the loss of CO ligands. acs.org While detailed studies utilizing UV-visible spectroscopy have been performed, for instance, in the context of catalyst characterization, specific absorption maxima (λmax) and molar absorptivity values are not consistently reported in general literature. acs.orgqub.ac.ukethernet.edu.et

X-ray Diffraction and Crystallography

X-ray diffraction analysis confirms that the rhodium(I) center adopts a square planar coordination geometry. researchgate.netwikipedia.org The rhodium atom is coordinated to the two oxygen atoms of the bidentate acetylacetonate ligand and the carbon atoms of the two carbonyl ligands. The molecule possesses an essential mm2 (C₂ᵥ) point symmetry in its isolated state, with all twelve non-hydrogen atoms being nearly coplanar. researchgate.net The refinement of the crystal structure provided precise measurements of the bond lengths and angles within the coordination sphere. researchgate.netresearchgate.net

Interactive Data Table: Selected Bond Lengths and Angles for Acetylacetonato dicarbonylrhodium(I)

| Parameter | Value |

| Bond Lengths | |

| Rh-C(carbonyl) | 1.831 Å |

| Rh-O(acac) | 2.040 Å |

| Rh-O(acac) | 2.044 Å |

| Bond Angles | |

| C-Rh-C | 88.9° |

| O-Rh-O | 90.8° |

Data from Huq, F., & Skapski, A. C. (1974). Journal of Crystal and Molecular Structure. researchgate.net

The compound crystallizes in the triclinic system, which is characterized by low symmetry. researchgate.netwikidata.org In the solid state, the planar molecules form stacks along the crystallographic axes. researchgate.netresearchgate.net This stacking results in Rh---Rh interactions between adjacent molecules, with a separation distance of approximately 326 pm. researchgate.net This arrangement is characteristic of a linear chain compound. wikipedia.org The detailed crystallographic parameters were determined through refinement of the X-ray diffraction data. researchgate.netresearchgate.netwikidata.org

Interactive Data Table: Crystal Lattice Data for Acetylacetonato dicarbonylrhodium(I)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.5189 Å |

| b | 7.7614 Å |

| c | 9.2049 Å |

| α | 106.04° |

| β | 91.15° |

| γ | 100.21° |

| Formula Units (Z) | 2 |

Data from Huq, F., & Skapski, A. C. (1974). Journal of Crystal and Molecular Structure. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Mechanistic Insights

Beyond basic structural characterization, advanced spectroscopic techniques have been employed to study the reactivity and mechanistic pathways of catalysts derived from Acetylacetonato dicarbonylrhodium(I).

In situ Fourier Transform Infrared (FTIR) spectroscopy has been particularly valuable. For example, the thermal reaction of Rh(acac)(CO)₂ with various alkenes in the presence of high-pressure hydrogen was monitored using in situ FTIR within a polyethylene (B3416737) matrix. researchgate.net This allowed for the characterization of key intermediates, such as the Rh(acac)(CO)(alkene) complex, and provided evidence that the hydrogenation process proceeds via the "olefin route," with Rh(acac)(CO) being the active catalytic species. researchgate.net Similarly, in situ IR studies have been used to identify the active catalytic species and reaction intermediates in hydroformylation reactions under relevant process conditions. liverpool.ac.uk

Ultrafast time-resolved infrared (TRIR) spectroscopy has been used to investigate the photochemistry of Rh(acac)(CO)₂ following ultraviolet photolysis. acs.org These experiments probe the dynamics of CO ligand dissociation and the formation of transient species on pico- to nanosecond timescales, providing fundamental insights into the initial steps of photoreactions. Furthermore, 2D IR vibrational echo spectroscopy has been applied to study the vibrational dynamics and coherence transfer between the symmetric and antisymmetric CO stretching modes of the molecule, offering a deeper understanding of intramolecular energy flow. researchgate.net

Computational and Theoretical Chemistry Studies of Acetylacetonato Dicarbonylrhodium I

Computational chemistry provides powerful tools for investigating the intricate details of molecular structure, bonding, and reactivity. For acetylacetonato dicarbonylrhodium(I), [Rh(acac)(CO)₂], theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms, substitution pathways, and the underlying electronic properties that govern its behavior.

Advanced Catalytic Systems and Material Integration

Heterogeneous Catalysis Development

The transition from homogeneous to heterogeneous catalysis is crucial for industrial applications, as it simplifies catalyst recovery and product purification. Acetylacetonato dicarbonylrhodium(I) is a versatile precursor for developing such robust heterogeneous systems.

Immobilization Techniques on Support Materials

The immobilization of rhodium complexes onto solid supports is a key strategy to heterogenize catalysts derived from precursors like Rh(acac)(CO)₂. The choice of support material is critical and can significantly influence the catalyst's performance. Support materials are broadly classified as inorganic or organic. acs.org

Common inorganic supports include silica (B1680970), alumina, zeolites, and various clays, which offer high surface area and thermal stability. figshare.com Organic supports, such as polymers like polystyrene and polysaccharides, provide chemical versatility. acs.org Carbon-based materials, including activated carbon and carbon nanotubes, are also effective due to their high surface area and unique electronic properties. researchgate.net

The primary methods for attaching the catalyst to the support are:

Covalent Bonding: This involves forming a strong chemical bond between the rhodium complex (or its ligand) and the support material. This method provides high stability and minimizes leaching of the metal. acs.org

Adsorption/Ion Exchange: The catalyst can be physically adsorbed onto the support surface through weaker forces or immobilized via ion exchange, where a cationic rhodium complex is exchanged with ions on a charged support. acs.org

The following table summarizes various support materials used for rhodium catalyst immobilization.

| Support Type | Specific Example | Immobilization Method | Reference |

| Inorganic Porous | Mesoporous Silica (MCM-41, SBA-15) | Anchoring | figshare.com |

| Inorganic Clay | Montmorillonite | Supporting | figshare.com |

| Carbon Nanomaterial | Multi-Walled Carbon Nanotubes | Non-covalent π–π stacking | researchgate.net |

| Metal-Organic Framework | ZJU-28, MIL-101-SO₃ | Ion Exchange |

Non-Covalent Anchoring to Silica Supports

Non-covalent immobilization is an attractive technique that can preserve the catalytic activity of the homogeneous complex while facilitating heterogenization. A notable example involves the anchoring of cationic rhodium-phosphine catalysts onto silica surfaces. figshare.com In this approach, the interaction occurs between the counter-ion of the cationic rhodium complex and the surface silanol (B1196071) (Si-OH) groups of the silica support. figshare.com This method has been successfully used to immobilize chiral rhodium complexes for asymmetric hydrogenation, yielding active, stable, and enantioselective catalysts. figshare.com This technique avoids the often-complex chemical modifications required for covalent attachment while still providing sufficient anchoring to prevent significant leaching.

Single-Atom Catalysis

Single-atom catalysis (SAC) represents the ultimate in atom efficiency, where isolated metal atoms are dispersed on a support material. This approach maximizes the use of precious metals like rhodium and can lead to unique catalytic properties. Rhodium single-atom catalysts have been engineered for reactions like CO oxidation. figshare.com In one study, atomically dispersed rhodium was stabilized on a phosphotungstic acid support, and in situ spectroscopic methods were used to understand the reaction mechanism. figshare.com

The stability and reactivity of single-atom catalysts are highly dependent on the interaction between the metal atom and the support. figshare.com Ligand-coordinated supported catalysts (LCSCs) are an emerging strategy to stabilize the single-atom metal centers and tune their catalytic activity for specific applications. figshare.com While many studies exist, the development of new support materials, such as the 2D gold analogue goldene, continues to push the boundaries of SAC stability and performance. figshare.com Precursors like Rh(acac)(CO)₂ are ideal for preparing such catalysts due to their well-defined structure and reactivity.

Integration into Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) and other porous materials are excellent platforms for designing highly ordered catalytic systems. Their high surface area, tunable pore sizes, and chemically versatile structures allow for the precise placement of catalytic species.

A rhodium(I) complex derived from an acetylacetonate (B107027) precursor, Rh(C₂H₄)₂(acac), has been successfully anchored to the metal-oxide-like nodes of the MOF UiO-67. figshare.com This strategy creates a well-defined, molecularly precise supported catalyst. figshare.com The resulting Rh-MOF system was shown to be active for ethylene (B1197577) hydrogenation and dimerization, with its performance metrics providing insight into the structure of the active sites. figshare.com

In other examples, cationic rhodium complexes have been supported in MOFs that possess anionic nodes (like ZJU-28) or anionic linkers (like MIL-101-SO₃) through ion exchange. These MOF-supported catalysts were recyclable and active for the hydrogenation of various alkenes. The research demonstrated that the nature of the MOF framework directly impacts the catalytic activity, recyclability, and substrate size selectivity. Similarly, rhodium complexes anchored in mesoporous silica like MCM-41 have shown high activity and regioselectivity in the hydroformylation of olefins. figshare.com

Nanotechnology Applications

The convergence of nanotechnology and catalysis has opened new avenues for catalyst design. Nanomaterials, with their unique size-dependent properties, serve as novel supports for catalytic complexes. Carbon nanotubes (CNTs) have been used to immobilize chiral rhodium catalysts via non-covalent interactions. researchgate.net Specifically, a diphosphine ligand functionalized with a pyrene (B120774) tag was used to anchor the rhodium complex onto multi-walled CNTs through π–π stacking interactions. researchgate.net This hybrid material acted as a heterogeneous catalyst for asymmetric hydrogenation. While its activity was lower than the free complex, it exhibited good stability and could be recycled. researchgate.net

Furthermore, catalysis within nanoporous materials is a key application of nanotechnology. figshare.com The confinement of catalysts within pores of a specific size (typically 2-50 nm) can protect the catalytic protein structure and lead to size-specific reactions where only substrates smaller than the pores can react. figshare.com

Supramolecular Chemistry Approaches to Catalysis

Supramolecular chemistry offers a sophisticated approach to catalysis, where non-covalent interactions are used to assemble complex catalytic systems that can mimic the efficiency and selectivity of natural enzymes. By designing ligands with specific recognition sites, it is possible to control substrate orientation and favor otherwise difficult reaction pathways.

This strategy has been powerfully applied in rhodium-catalyzed hydroformylation. For instance, supramolecular ligand systems have been developed that enable the simultaneous catalysis of two different reactions in one pot or reverse the typical regioselectivity of a reaction. In one case, a rationally designed catalyst featuring non-covalent ligand-substrate interactions achieved an unprecedented reversal of selectivity from the expected linear aldehyde to the more valuable branched aldehyde product. These advanced systems, often built around a rhodium precursor like Rh(acac)(CO)₂, create novel and sustainable routes to important chemical intermediates.

The following table presents results from a highly regioselective hydroaminomethylation reaction using a rhodium catalyst, highlighting the performance achieved with advanced ligand design.

| Substrate | Catalyst System | Selectivity (Amine) | n/i Ratio | Yield (Linear Amine) | Reference |

| Terminal Olefins | Rh complex with Tetrabi ligand | >99% | 168 | 97.4% | |

| 2-pentene | Rh(acac)(CO)₂ with m-CF₃-Ph-Tetrabi | 99.2% | 95.6 | - |

Sustainable Chemistry and Process Optimization

Green Chemistry Principles in (Acetylacetonato)dicarbonylrhodium(I) Catalysis

The application of (Acetylacetonato)dicarbonylrhodium(I) in catalysis aligns with several core principles of green chemistry. As a precursor for homogeneous catalysts, it is instrumental in reactions that are designed to be highly selective and efficient, thereby minimizing waste. researchgate.net The use of Rh(acac)(CO)₂ is particularly relevant to the ninth principle of green chemistry, which advocates for the use of catalytic reagents over stoichiometric ones. Catalysts like those derived from Rh(acac)(CO)₂ can be used in small amounts to convert large quantities of reactants to products, and they can be recycled, which reduces waste generation. researchgate.net

A notable advancement in green chemistry involving this catalyst is the hydroformylation of alkenes using carbon dioxide (CO₂) and hydrogen (H₂) as a surrogate for syngas. rsc.org This process utilizes a bifunctional Rh/PTA (1,3,5-triaza-7-phosphaadamantane) catalyst system to facilitate both CO₂ hydrogenation to CO and the subsequent hydroformylation. rsc.org This approach addresses the green chemistry principle of using renewable feedstocks, as CO₂ is an abundant and renewable C1 resource. rsc.org The reaction proceeds under mild conditions (25 bar and 80 °C), achieving high yields and regioselectivity, further emphasizing the principle of designing for energy efficiency. rsc.org

The catalytic cycle for the hydroformylation of 1-hexene (B165129) using a Rh(acac)(CO)₂/triphos system involves the formation of a rhodium-hydride species, which is the active catalyst. researchgate.net The mechanism, which is analogous to the well-established Rh-PPh₃ system, proceeds through a series of steps including alkene coordination, migratory insertion, and reaction with CO and H₂ to yield the aldehyde product and regenerate the catalyst. researchgate.net Understanding this cycle is crucial for optimizing the reaction to favor the desired product and minimize byproducts, adhering to the principle of preventing waste.

Catalytic Efficiency and Turnover Frequency

The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF). The TON represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, while the TOF is the turnover per unit time. u-tokyo.ac.jp For industrial applications, a high TOF is desirable as it indicates a more active catalyst.